The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 423.43 g/mol. This compound is categorized as a potential inhibitor of monoamine oxidases, which are critical targets in the development of therapies for neurodegenerative diseases and mood disorders .
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. The general approach includes:
Detailed synthetic protocols often include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
The molecular structure features several key components:
InChI=1S/C20H21N7O4/c1-14(31-15-2-3-16-17(10-15)30-13-29-16)20(28)26-8-6-25(7-9-26)18-4-5-19(24-23-18)27-12-21-11-22-27/h2-5,10-12,14H,6-9,13H2,1H3
This InChI string provides a way to encode the molecular structure in a textual format that can be used for database searches.
The compound can undergo various chemical reactions typical for organic molecules, such as:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further studies .
The mechanism by which this compound exerts its effects may involve:
Research indicates that compounds with similar structures exhibit neuroprotective effects and may alleviate symptoms associated with depression and anxiety disorders .
Key chemical properties include:
Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) are commonly used to characterize this compound .
This compound has potential applications in:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: